4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline
CAS No.: 89752-95-4
Cat. No.: VC17280799
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89752-95-4 |
|---|---|
| Molecular Formula | C15H11BrN2O |
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline |
| Standard InChI | InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2 |
| Standard InChI Key | REIUKZJTFTUQFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N |
Introduction
4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline is a heterocyclic compound that has garnered significant attention in organic chemistry and medicinal applications due to its unique structure. This compound features a bromophenyl group attached to an oxazole ring, which is further linked to an aniline moiety. The presence of the bromine atom enhances its reactivity and biological activity, making it a versatile intermediate in synthetic organic chemistry.
Synthesis of 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline
The synthesis of this compound typically involves multi-step reactions that require controlled temperatures and reaction times to optimize yield and purity. Industrial production may involve larger-scale processes with purification steps such as crystallization and quality control measures to ensure compliance with industrial standards.
Biological Activity and Applications
This compound has been explored for its potential anti-inflammatory properties and its ability to modulate immune responses through pathways such as NF-κB signaling. Compounds with similar structures have shown antimicrobial and anticancer activities, indicating a promising therapeutic potential for this class of compounds.
Biological Activity Comparison
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(1,3-Benzoxazol-2-yl)aniline | Contains benzoxazole instead of oxazole | Antimicrobial properties |
| 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amines | Features an oxadiazole ring | Potential anticancer activity |
| 4-(1,2,4-Oxadiazol-5-yl)aniline | Contains an oxadiazole ring | Anti-inflammatory effects |
| 2-Methyl-3-(1,3-Oxazol-2-yl)aniline | Methyl substitution on the aniline | Antioxidant properties |
Research Findings and Future Directions
Research on 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline highlights its potential as a lead compound for drug development. Molecular docking studies indicate favorable binding affinities with target proteins, which could enhance its therapeutic efficacy. Further studies are needed to fully explore its biological activities and potential applications in medicine.
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